molecular formula C14H20N2O2S B13201708 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide

Cat. No.: B13201708
M. Wt: 280.39 g/mol
InChI Key: BTRHFDSXGUSFHJ-UHFFFAOYSA-N
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Description

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide is a synthetic organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanethioamide

InChI

InChI=1S/C14H20N2O2S/c1-17-12-7-10-3-5-16(6-4-14(15)19)9-11(10)8-13(12)18-2/h7-8H,3-6,9H2,1-2H3,(H2,15,19)

InChI Key

BTRHFDSXGUSFHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC(=S)N)OC

Origin of Product

United States

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